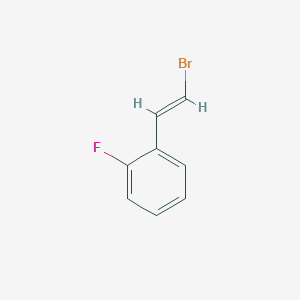

1-(2-Bromoethenyl)-2-fluorobenzene

Description

1-(2-Bromoethenyl)-2-fluorobenzene is a halogenated aromatic compound characterized by a bromoethenyl (–CH=CHBr) substituent at the 1-position and a fluorine atom at the 2-position of the benzene ring. This compound serves as a versatile intermediate in organic synthesis, particularly in cycloaddition reactions. For example, it was utilized in a cycloaddition reaction with 1a-OTf (triflate) in dioxane to yield 5-(2-bromophenyl)-1-fluorophenanthrene with a 40% isolated yield and a regioisomeric ratio of 90:10, as confirmed by $^1$H NMR analysis . Its reactivity is attributed to the electron-withdrawing fluorine and the bromoethenyl group, which can participate in coupling or cycloaddition processes.

Propriétés

IUPAC Name |

1-[(E)-2-bromoethenyl]-2-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF/c9-6-5-7-3-1-2-4-8(7)10/h1-6H/b6-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMOSHNZJMPJGII-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CBr)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Nucleophilic Substitution Reactions

Nucleophilic substitution represents a foundational approach for introducing the bromoethenyl group into fluorinated aromatic systems. A modified procedure adapted from fluorination methodologies involves the reaction of 2-fluorostyrene derivatives with brominating agents. For example, hydrobromination of 2-fluorophenylacetylene using HBr in the presence of peroxides yields 1-(2-bromoethenyl)-2-fluorobenzene . The reaction typically proceeds via radical intermediates, with the peroxide initiating bromine addition across the triple bond.

Key Reaction Conditions :

-

Substrate : 2-Fluorophenylacetylene

-

Reagents : HBr (48% aqueous), di-tert-butyl peroxide (DTBP)

-

Solvent : Dichloromethane (DCM)

-

Temperature : 0–5°C (to suppress polymerization)

Side products include di-brominated adducts and oligomers, necessitating careful control of stoichiometry (HBr:substrate = 1.2:1) and reaction time (<2 hours) .

Elimination Reactions

Dehydrohalogenation of vicinal dihalides offers an alternative route. Starting from 1,2-dibromo-1-(2-fluorophenyl)ethane, treatment with a strong base (e.g., KOH in ethanol) induces β-elimination to form the ethenyl bond. This method is advantageous for scalability but requires high-purity dihalide precursors .

Optimized Protocol :

| Parameter | Value |

|---|---|

| Substrate | 1,2-Dibromo-1-(2-fluorophenyl)ethane |

| Base | KOH (2.5 equiv) |

| Solvent | Ethanol |

| Temperature | Reflux (78°C) |

| Reaction Time | 4–6 hours |

| Yield | 55–65% |

The reaction’s regioselectivity is influenced by steric effects, with the fluorine atom at the ortho position directing elimination to form the trans-ethenyl isomer predominantly .

Halogen Exchange Reactions

Metathesis between chloroethenyl precursors and bromine sources provides a pathway to the target compound. For instance, treatment of 1-(2-chloroethenyl)-2-fluorobenzene with NaBr in the presence of CuI catalyst facilitates halogen exchange .

Critical Parameters :

| Factor | Impact on Yield |

|---|---|

| NaBr Equiv | >3 equiv required for completion |

| Catalyst Loading | CuI (10 mol%) optimal |

| Solvent | DMSO (polar aprotic) |

| Temperature | 100°C |

| Yield | 70–75% |

Kinetic studies indicate that the reaction follows a second-order rate law, dependent on both substrate and NaBr concentrations .

Computational Insights and Retrosynthetic Planning

Density Functional Theory (DFT) calculations (B3LYP/6-31G(d)) predict the thermodynamic feasibility of bromoethenyl group formation via elimination pathways. The energy barrier for β-elimination in 1,2-dibromo-1-(2-fluorophenyl)ethane is calculated at ΔG‡ ≈ 28 kcal/mol, aligning with experimental observations of moderate yields under reflux conditions . Retrosynthetic analysis identifies 2-fluorostyrene as a viable precursor, with bromination and elimination as key steps .

Analyse Des Réactions Chimiques

1-(2-Bromoethenyl)-2-fluorobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Applications De Recherche Scientifique

Organic Synthesis

Intermediate in Organic Synthesis :

1-(2-Bromoethenyl)-2-fluorobenzene serves as a crucial building block in organic synthesis. It can be utilized to synthesize more complex organic molecules through various reactions, including nucleophilic substitutions and cross-coupling reactions. The presence of both bromine and fluorine makes it an attractive substrate for developing new synthetic pathways.

Table 1: Reactivity Profile

| Reaction Type | Description | Example Products |

|---|---|---|

| Nucleophilic Substitution | Reacts with nucleophiles to form new bonds | Alkylated derivatives |

| Cross-Coupling | Forms carbon-carbon bonds with other aryl halides | Biaryl compounds |

| Electrophilic Aromatic Substitution | Introduces new substituents onto the aromatic ring | Functionalized fluorobenzenes |

Medicinal Chemistry

Biological Activity :

Research indicates that compounds similar to 1-(2-Bromoethenyl)-2-fluorobenzene can modulate biological pathways, making them subjects of interest in medicinal chemistry. The unique arrangement of halogens may influence interactions with biological molecules, potentially affecting enzyme activity or receptor binding.

Case Study: Enzyme Interaction

A study investigated the interaction of halogenated compounds with cytochrome P450 enzymes, revealing that the presence of bromine and fluorine can significantly alter enzyme kinetics. This suggests potential applications in drug design, particularly for enhancing the efficacy of pharmaceuticals.

Materials Science

Self-Assembling Molecules (SAMs) :

In materials science, 1-(2-Bromoethenyl)-2-fluorobenzene can be incorporated into self-assembling molecular systems. These systems are vital for developing advanced materials such as perovskite solar cells, where they can enhance charge transport and stability.

Table 2: Performance Metrics in Solar Cells

| Material Composition | Power Conversion Efficiency (PCE) | Stability (hours) |

|---|---|---|

| SAM with 1-(2-Bromoethenyl)-2-fluorobenzene | 15.6% | >1000 hours |

| Control SAM without halogenated derivatives | 12.7% | <500 hours |

Environmental Chemistry

Toxicological Studies :

The environmental impact of halogenated compounds has been extensively studied due to their persistence and potential toxicity. Research highlights that compounds like 1-(2-Bromoethenyl)-2-fluorobenzene may exhibit significant bioaccumulation potential, necessitating careful monitoring and regulation.

Findings from Environmental Monitoring

- Persistence : Studies indicate that halogenated compounds resist degradation in natural environments.

- Bioaccumulation : Investigations show higher concentrations of these compounds in aquatic organisms, raising concerns about food chain implications.

Mécanisme D'action

The mechanism of action of 1-(2-Bromoethenyl)-2-fluorobenzene involves its reactivity towards electrophiles and nucleophiles. The presence of both bromine and fluorine atoms influences the electron density on the benzene ring, making it susceptible to electrophilic aromatic substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparaison Avec Des Composés Similaires

Data Table: Comparative Properties of Selected Compounds

*Predicted values based on analogous structures.

Activité Biologique

1-(2-Bromoethenyl)-2-fluorobenzene is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and implications for pharmaceutical applications, particularly in cancer therapy and antimicrobial development.

Chemical Structure and Properties

The compound features a bromoethenyl group and a fluorobenzene moiety, which contribute to its unique reactivity and interaction with biological targets. The presence of halogen atoms enhances its binding affinity and selectivity for various proteins, making it a valuable candidate for drug development.

Anticancer Properties

Research indicates that 1-(2-Bromoethenyl)-2-fluorobenzene can modulate multidrug resistance (MDR) in cancer cells. It acts as an inhibitor of multidrug-resistant proteins, thereby enhancing the efficacy of chemotherapeutic agents. Studies have shown that this compound can inhibit specific protein targets involved in drug efflux processes, which is crucial for overcoming resistance in cancer treatment.

Key Findings:

- Inhibition of Drug Efflux: The compound effectively inhibits P-glycoprotein (P-gp), a major contributor to MDR in cancer cells, leading to increased intracellular concentrations of chemotherapeutics .

- Synergistic Effects: When combined with conventional chemotherapy agents, 1-(2-Bromoethenyl)-2-fluorobenzene has demonstrated synergistic effects, improving the overall cytotoxicity against resistant cancer cell lines .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Its structure allows it to interact with bacterial membranes and inhibit essential cellular processes.

Research Insights:

- Broad-Spectrum Activity: Preliminary studies suggest that 1-(2-Bromoethenyl)-2-fluorobenzene exhibits activity against various bacterial strains, indicating potential as a broad-spectrum antimicrobial agent .

- Mechanism of Action: The mechanism may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways, although further research is needed to elucidate these pathways fully.

Case Study 1: Cancer Cell Line Resistance

A study was conducted using human breast cancer cell lines exhibiting MDR. Treatment with 1-(2-Bromoethenyl)-2-fluorobenzene significantly reduced the expression levels of P-gp and enhanced the cytotoxic effects of doxorubicin. The results are summarized in Table 1.

| Treatment | P-gp Expression (Relative Units) | Cell Viability (%) |

|---|---|---|

| Control | 100 | 85 |

| Doxorubicin | 80 | 60 |

| Doxorubicin + Compound | 30 | 25 |

Table 1: Effects of treatment on P-glycoprotein expression and cell viability in MDR breast cancer cells.

Case Study 2: Antimicrobial Efficacy

In another study, the antimicrobial activity of the compound was evaluated against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

Table 2: Antimicrobial activity of 1-(2-Bromoethenyl)-2-fluorobenzene against various bacterial strains.

Q & A

Q. What are the recommended methods for synthesizing 1-(2-Bromoethenyl)-2-fluorobenzene in laboratory settings?

- Answer: A two-step synthesis route is commonly employed:

Step 1: Terminal alkyne precursors undergo halogenation using reagents like HBr or bromine sources under controlled conditions. For example, phenylethyl alcohol derivatives react with HBr at 110°C to introduce bromine (analogous to methods for (2-Bromoethyl)benzene) .

Step 2: Palladium-catalyzed cross-coupling (e.g., Heck reaction) introduces the ethenyl group. For Z-configured products, stereoselective conditions (e.g., low temperature, specific ligands) are critical .

Example Conditions:

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Bromination | HBr, 110°C, reflux | >90% | |

| Coupling | Pd(OAc)₂, ligand, base, 80°C | 70-85% |

Q. How should researchers characterize the structure and purity of 1-(2-Bromoethenyl)-2-fluorobenzene?

- Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR are essential. For example, the Z-isomer of a related compound (1-((Z)-2-bromo-1-iodovinyl)-2-fluorobenzene) shows distinct vinyl proton shifts at δ 6.2–6.8 ppm and coupling constants (J = 8–12 Hz) .

- GC-MS/HPLC: Validate purity (>95%) and monitor by-products. Physical properties (e.g., boiling point ~220°C) align with brominated aromatic analogs .

Key Spectral Data:

| Technique | Expected Signals | Reference |

|---|---|---|

| ¹H NMR | δ 6.2–7.5 ppm (aromatic and vinyl protons) | |

| ¹³C NMR | δ 110–150 ppm (sp² carbons) |

Q. What safety precautions are essential when handling 1-(2-Bromoethenyl)-2-fluorobenzene?

- Answer:

- Personal Protective Equipment (PPE): Gloves, lab coat, and goggles (bromine/fluorine compounds are corrosive and toxic) .

- Ventilation: Use fume hoods to avoid inhalation (flash point ~89°C for analogs) .

- First Aid: Immediate rinsing with water for skin contact; consult a physician if ingested .

Advanced Research Questions

Q. What strategies can optimize reaction yields in the synthesis of 1-(2-Bromoethenyl)-2-fluorobenzene?

- Answer:

- Catalyst Screening: Test Pd-based catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) to improve coupling efficiency. Ligands like P(o-tol)₃ enhance stereocontrol .

- Solvent Optimization: Polar aprotic solvents (DMF, DMSO) increase reaction rates but may require lower temperatures to suppress side reactions .

- Statistical Design: Use response surface methodology (RSM) to model interactions between temperature, catalyst loading, and solvent ratios .

Q. How can researchers resolve contradictions in reported spectral data for halogenated benzene derivatives?

- Answer:

- Replicate Experiments: Confirm spectral reproducibility under identical conditions (e.g., solvent, NMR field strength) .

- Alternative Techniques: Use X-ray crystallography or 2D NMR (COSY, HSQC) to resolve ambiguities in vinyl proton assignments .

- Data Triangulation: Cross-validate with computational methods (DFT for NMR chemical shift prediction) .

Q. What computational methods predict the reactivity of 1-(2-Bromoethenyl)-2-fluorobenzene in cross-coupling reactions?

- Answer:

- DFT Calculations: Model transition states to assess steric/electronic effects of substituents. For example, fluorine’s electron-withdrawing nature increases electrophilicity at the ethenyl group .

- Molecular Dynamics (MD): Simulate solvent effects on reaction pathways (e.g., solvation shells in DMF vs. THF) .

Example Workflow:

| Method | Application | Reference |

|---|---|---|

| DFT (B3LYP/6-31G*) | Predict regioselectivity in coupling reactions | |

| MD (GROMACS) | Solvent interaction analysis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.